molecular formula C13H11N3O4S B5809244 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide

3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide

Cat. No. B5809244
M. Wt: 305.31 g/mol
InChI Key: VEVNBVSNLIZRGS-UHFFFAOYSA-N
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Description

3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using different methods and has shown promising results in various scientific studies.

Scientific Research Applications

3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It may also act by disrupting the membrane integrity of fungal and bacterial cells, leading to their death.
Biochemical and Physiological Effects:
3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been reported to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth and proliferation of various cancer cell lines. Additionally, it has been reported to exhibit antifungal and antibacterial activities. The compound has also shown promising results in the treatment of neurological disorders by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used to study various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Furthermore, the potential use of the compound in the treatment of other diseases such as viral infections and autoimmune disorders should also be explored.

Synthesis Methods

The synthesis of 3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride, which is then reacted with 2-thienylacetic acid to form the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)imidazole to form the desired compound.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S/c14-13(9-3-1-4-10(7-9)16(18)19)15-20-12(17)8-11-5-2-6-21-11/h1-7H,8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVNBVSNLIZRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)CC2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)CC2=CC=CS2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide

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